1,2-Di(acridin-9-yl)ethene
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Overview
Description
1,2-Di(acridin-9-yl)ethene is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(acridin-9-yl)ethene typically involves the reaction of acridine derivatives with ethene. One common method involves the use of acridine-9-carbaldehyde and a suitable base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Di(acridin-9-yl)ethene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of acridone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives with various functional groups.
Scientific Research Applications
1,2-Di(acridin-9-yl)ethene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Di(acridin-9-yl)ethene primarily involves DNA intercalation. The planar structure of the acridine rings allows the compound to insert itself between the base pairs of DNA, causing the DNA helix to unwind . This intercalation disrupts the normal function of DNA and inhibits enzymes such as topoisomerase, which are essential for DNA replication and transcription . The compound’s ability to intercalate DNA makes it a potent inhibitor of cell proliferation, particularly in cancer cells .
Comparison with Similar Compounds
1,2-Di(acridin-9-yl)ethene can be compared with other acridine derivatives such as:
9-[(E)-2-phenylethenyl]acridine: Similar in structure but with different substituents on the ethene moiety.
Methyl (2E)-3-(acridin-9-yl)-prop-2-enoate: Contains an ester group, which affects its reactivity and biological activity.
Amsacrine (m-AMSA): A well-known DNA intercalator used in clinical settings for its anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for efficient DNA intercalation and a broad range of biological activities .
Properties
CAS No. |
22270-95-7 |
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Molecular Formula |
C28H18N2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
9-[(E)-2-acridin-9-ylethenyl]acridine |
InChI |
InChI=1S/C28H18N2/c1-5-13-25-21(9-1)19(22-10-2-6-14-26(22)29-25)17-18-20-23-11-3-7-15-27(23)30-28-16-8-4-12-24(20)28/h1-18H/b18-17+ |
InChI Key |
HPHSXUJDNGYBHI-ISLYRVAYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)/C=C/C4=C5C=CC=CC5=NC6=CC=CC=C64 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=CC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
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